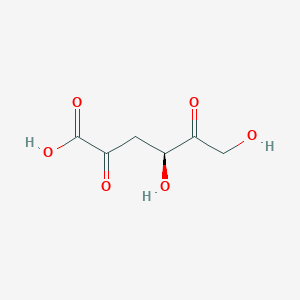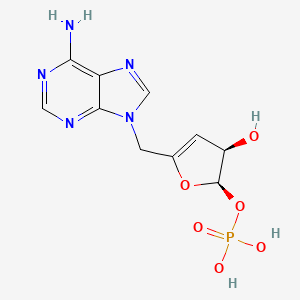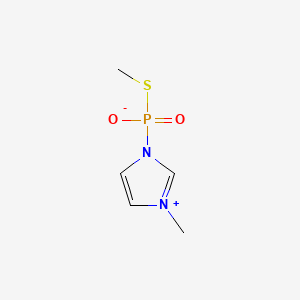
3-deoxy-D-glycero-hexo-2,5-diulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-deoxy-D-glycero-hexo-2,5-diulosonic acid is a dioxo monocarboxylic acid. It derives from a hexanoic acid. It is a conjugate acid of a 3-deoxy-D-glycero-hexo-2,5-diulosonate.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid and its epimers have been synthesized and characterized, demonstrating their existence mainly as 2,5-hemiacetals in solution. These compounds are crucial for understanding the structural aspects of certain bacterial metabolites, such as 3-deoxy-D-erythro-hexulosonic acid, which is a significant bacterial metabolite (Portsmouth, 1968).
Biological Function and Structure
- 3-Deoxy-D-glycero-hexo-2,5-diulosonic acid is identified as a component in the capsular polysaccharide of Klebsiella ozaenae, suggesting its role in bacterial cell wall composition and function. This discovery underscores the importance of this compound in understanding bacterial physiology and pathogenicity (Knirel' et al., 1988).
Chemical Analysis and Detection
- Advanced gas chromatographic procedures have been developed for detecting 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. These methods are crucial for quantitative analysis and identification in various biological and chemical contexts, such as in gram-negative bacterial lipopolysaccharide preparations (Williams & Perry, 1969).
Methodological Advances in Synthesis
- Improved synthesis methods for 3-deoxyald-2-ulosonic acids, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid, have been developed, offering high chemical yield and diastereoselectivity. These methods are pivotal in facilitating the production of these compounds for research and potential therapeutic applications (Shirai & Ogura, 1989).
Chemoenzymatic Synthesis
- Chemoenzymatic synthesis techniques have been employed to create differentially protected 3-deoxysugar derivatives, including 3-deoxy-D-glycero-hexo-2,5-diulosonic acid. This approach is significant for producing complex carbohydrates, which are key components in the development of vaccines, antibiotics, and small-molecule drugs (Gillingham et al., 2010).
Propiedades
Nombre del producto |
3-deoxy-D-glycero-hexo-2,5-diulosonic acid |
|---|---|
Fórmula molecular |
C6H8O6 |
Peso molecular |
176.12 g/mol |
Nombre IUPAC |
(4S)-4,6-dihydroxy-2,5-dioxohexanoic acid |
InChI |
InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/t3-/m0/s1 |
Clave InChI |
IBGYNIRCYXIAON-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)CO)O)C(=O)C(=O)O |
SMILES canónico |
C(C(C(=O)CO)O)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















